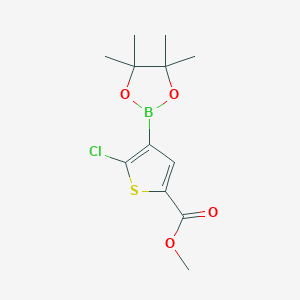

Methyl 5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Description

Methyl 5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS: 1227664-24-5) is a boronate ester-functionalized thiophene derivative with the molecular formula C₁₂H₁₆BClO₄S (MW: 302.58 g/mol). It is widely employed as a Suzuki-Miyaura cross-coupling reagent in organic synthesis, particularly in the construction of conjugated systems for pharmaceuticals and materials science . Key properties include:

Properties

IUPAC Name |

methyl 5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClO4S/c1-11(2)12(3,4)18-13(17-11)7-6-8(10(15)16-5)19-9(7)14/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZLLPLZAMTANF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227664-24-5 | |

| Record name | methyl 5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate typically involves the borylation of a halogenated thiophene derivative. One common method includes the reaction of 5-chloro-2-thiophenecarboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium acetate or sodium carbonate.

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and others.

Major Products

Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.

Oxidation Products: Alcohols or phenols from the oxidation of the boronic ester group.

Scientific Research Applications

Methyl 5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Medicinal Chemistry: Utilized in the synthesis of pharmaceutical compounds and drug discovery research.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the coupled product .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound is compared to three primary analogs (Table 1):

Key Observations :

- Substituent Effects : The 5-Cl group in the target compound introduces electron-withdrawing effects, enhancing electrophilicity at the boron-bearing carbon for cross-coupling reactions compared to the electron-donating 5-Me analog .

- Ester Group Influence: Ethyl esters (e.g., CAS 960116-27-2) exhibit increased lipophilicity, improving solubility in non-polar solvents for polymer applications .

Reactivity in Cross-Coupling :

Physical and Chemical Properties

Thermal Stability : Boronate esters generally decompose above 200°C, but the 5-Cl derivative may exhibit lower thermal stability due to polar substituents .

Biological Activity

Methyl 5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS No. 1227664-24-5) is a compound that has recently garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of methyl 5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is with a molecular weight of 302.58 g/mol. The compound features a thiophene ring substituted with a chloro group and a dioxaborolane moiety, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.58 g/mol |

| CAS Number | 1227664-24-5 |

| Purity | Not specified |

Synthesis

The synthesis of methyl 5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate involves several steps including the formation of the thiophene ring and subsequent functionalization with the dioxaborolane group. This multi-step synthetic route is essential for obtaining the desired compound in high purity and yield.

Antibacterial Activity

Research indicates that thiophene derivatives exhibit significant antibacterial properties. Methyl 5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate has been evaluated against various bacterial strains. For instance:

- Tested Strains : Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

- Mechanism : The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

In studies involving related thiophene derivatives, compounds have shown minimum inhibitory concentrations (MICs) in the low micromolar range against resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may inhibit the growth of cancer cell lines such as:

- PC-3 Cells : Human prostate cancer cell line.

The anticancer activity is hypothesized to arise from the compound's ability to induce apoptosis or inhibit cell proliferation through various biochemical pathways. In vitro assays have demonstrated cytotoxic effects at concentrations ranging from 10 to 50 µM .

Case Studies

-

Study on Antibacterial Efficacy :

- Objective : Evaluate the antibacterial activity against selected pathogens.

- Results : The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria with an MIC value of approximately 25 µg/mL.

-

Study on Anticancer Properties :

- Objective : Investigate cytotoxic effects on PC-3 prostate cancer cells.

- Results : The compound reduced cell viability by over 60% at a concentration of 30 µM after 48 hours of treatment.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. For example, thiophene derivatives with halogen substituents (e.g., Cl or Br) can react with bis(pinacolato)diboron under palladium catalysis to introduce the boronate ester group. A representative protocol involves:

Reacting methyl 5-chloro-4-bromothiophene-2-carboxylate with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst and KOAc in anhydrous THF at 80–90°C under inert atmosphere .

Purification via column chromatography or recrystallization (e.g., using EtOAc/hexane mixtures) to achieve >95% purity .

Key Considerations : Moisture-sensitive intermediates require strict anhydrous conditions .

Q. How is the structural integrity of the compound confirmed after synthesis?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹¹B) and X-ray crystallography are critical:

- ¹H NMR : Signals for thiophene protons (δ 6.8–7.5 ppm), methyl ester (δ 3.8–3.9 ppm), and pinacolato methyl groups (δ 1.2–1.3 ppm) .

- ¹¹B NMR : A peak near δ 30 ppm confirms the boronate ester .

- X-ray crystallography : Resolves bond lengths and angles (e.g., B–O bond ~1.36 Å) to validate stereoelectronic effects .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for high-yield biaryl formation?

- Methodological Answer : Optimization parameters include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos for electron-deficient substrates .

- Solvent/base systems : DMF/H₂O with K₂CO₃ or Cs₂CO₃ for improved solubility of aryl halides .

- Temperature : 80–100°C under microwave irradiation reduces reaction time .

Example Protocol :

React with 4-bromoanisole (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (3 equiv) in DMF/H₂O (4:1) at 90°C for 12 hours. Isolate product via extraction (yield: 85–92%) .

Q. What strategies address contradictory data in reaction yields reported across studies?

- Methodological Answer : Discrepancies often arise from:

- Impurity in starting materials : Use HPLC or GC-MS to verify purity (>98%) of reagents .

- Oxygen/moisture sensitivity : Rigorous degassing of solvents and Schlenk techniques improve reproducibility .

- Catalyst deactivation : Pre-treatment with reducing agents (e.g., NaBH₄) reactivates Pd surfaces .

Systematic Approach : Design a Design of Experiments (DoE) matrix to isolate variables (e.g., solvent polarity, base strength) .

Stability and Handling

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store under argon at –20°C in amber vials to mitigate hydrolysis of the boronate ester. Monitor stability via:

- TLC : Spot degradation products (Rf shifts) after 1 month .

- ¹H NMR : Loss of pinacolato methyl signals indicates decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.